Butanoic acid, 4,4,4-tribromo-, ethyl ester
Description
Butanoic acid, 4,4,4-tribromo-, ethyl ester (ethyl 4,4,4-tribromobutanoate) is an ester derivative of butanoic acid substituted with three bromine atoms at the fourth carbon. These esters are notable for their roles in flavor, fragrance, and industrial applications. For instance, ethyl butyrate (butanoic acid, ethyl ester) is widely studied for its fruity aroma and presence in foods like kiwifruit, jujube brandy, and pineapple .
Properties
CAS No. |
62160-36-5 |
|---|---|
Molecular Formula |
C6H9Br3O2 |
Molecular Weight |
352.85 g/mol |
IUPAC Name |
ethyl 4,4,4-tribromobutanoate |
InChI |
InChI=1S/C6H9Br3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 |
InChI Key |
WKDPDIGWGYZSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4,4,4-tribromo-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst. The reaction can be represented as follows:
Butanoic acid+Ethanol→Butanoic acid, 4,4,4-tribromo-, ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve the bromination of butanoic acid followed by esterification. The bromination process requires careful control of reaction conditions to ensure the selective substitution of hydrogen atoms with bromine atoms .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4,4,4-tribromo-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form butanoic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different esters, while reduction reactions can produce alcohols .
Scientific Research Applications
Butanoic acid, 4,4,4-tribromo-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4,4,4-tribromo-, ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and interactions. The compound can undergo hydrolysis to release butanoic acid and ethanol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituted butanoic acid esters differ in substituents (e.g., halogens, methyl groups) and ester chain lengths, influencing their chemical behavior and applications. Key examples include:
Notes:
- Ethyl butyrate (C₆H₁₂O₂) is a benchmark ester with a pineapple-like odor, prevalent in fermented beverages and fruits .
- Halogenated esters like the trifluoro variant (C₆H₇F₃O₃) may prioritize stability and reactivity over flavor, given fluorine’s electronegativity .
Aroma and Flavor Profiles
Esters contribute distinct sensory properties depending on substituents:
Key Findings :
- Ethyl butyrate is a dominant aroma compound in multiple fruits and beverages, with concentrations varying by processing methods (e.g., optimized brewing increases yields 5-fold compared to normal methods) .
- Methyl-substituted esters (e.g., 2-methyl or 3-methyl) show inconsistent aroma contributions, suggesting structural nuances affect olfactory perception .
- Halogenated esters (e.g., trifluoro) are less associated with flavor, likely due to their synthetic or industrial focus .
Biological Activity
Butanoic acid, 4,4,4-tribromo-, ethyl ester (commonly referred to as ethyl 4,4,4-tribromobutanoate) is a brominated compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields such as pharmacology and environmental science.
- Molecular Formula : C6H8Br3O2
- Molecular Weight : 303.84 g/mol
- CAS Number : 586-79-0
Biological Activity Overview
The biological activity of this compound has been studied in various contexts. The compound exhibits notable antimicrobial properties and has been evaluated for its effects on different biological systems.
Antimicrobial Activity
Research indicates that brominated compounds often exhibit significant antimicrobial activity. A study focusing on the antibacterial effects of various brominated esters demonstrated that ethyl 4,4,4-tribromobutanoate showed effective inhibition against several pathogenic bacteria including Escherichia coli and Staphylococcus aureus.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| Bacillus subtilis | 12 | 50 |
The mechanism through which this compound exerts its antimicrobial effects is believed to involve disruption of the microbial cell membrane integrity. The presence of bromine atoms enhances lipophilicity, allowing the compound to penetrate lipid membranes more effectively than non-brominated counterparts.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various brominated esters including butanoic acid derivatives. Results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner.
- Environmental Impact Assessment : Research conducted by the Environmental Protection Agency assessed the ecological risks associated with brominated compounds in aquatic environments. The study found that while these compounds are effective antimicrobials, they also pose risks to non-target aquatic organisms at higher concentrations.
- Pharmacological Applications : In a pharmacological context, derivatives of butanoic acid have been explored for their potential as anti-inflammatory agents. A comparative study showed that ethyl esters of brominated butanoic acids exhibited lower toxicity profiles while maintaining efficacy in reducing inflammation markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
